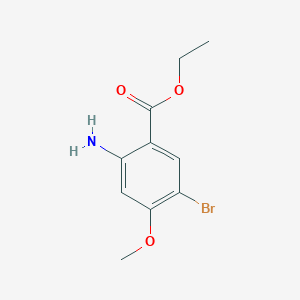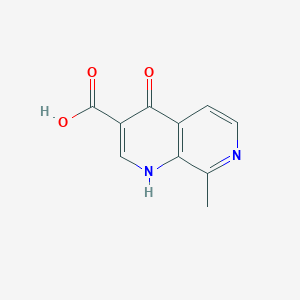
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of quinolone antibiotics. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is commonly used in the treatment of urinary tract infections and has been extensively studied for its mechanism of action and various applications in scientific research.
Métodos De Preparación
The synthesis of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid involves several steps. One common method starts with the condensation of ethyl acetoacetate with 2-amino-3-methylpyridine to form an intermediate. This intermediate is then cyclized and oxidized to yield the final product. The reaction conditions typically involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization and oxidation processes .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Análisis De Reacciones Químicas
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the methyl group, can lead to the formation of new compounds with varied biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying quinolone antibiotics and their derivatives.
Biology: The compound is used to investigate bacterial DNA replication and the mechanisms of antibiotic resistance.
Medicine: It is studied for its potential use in treating various bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: The compound is used in the development of new antibacterial agents and as a reference standard in quality control processes .
Mecanismo De Acción
The antibacterial activity of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the A subunit of DNA gyrase, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.
Comparación Con Compuestos Similares
8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is often compared to other quinolone antibiotics, such as:
Nalidixic acid: Similar in structure and mechanism of action but with different pharmacokinetic properties.
Oxolinic acid: Another quinolone with a broader spectrum of activity.
Ciprofloxacin: A more potent quinolone with enhanced activity against a wider range of bacteria .
The uniqueness of this compound lies in its specific activity against certain bacterial strains and its use as a reference compound in research.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
8-methyl-4-oxo-1H-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-5-8-6(2-3-11-5)9(13)7(4-12-8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
JTRFRCBROWVBIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1NC=C(C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




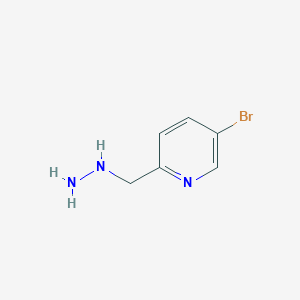
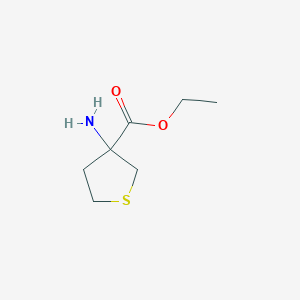
![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
![1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride](/img/structure/B13579311.png)
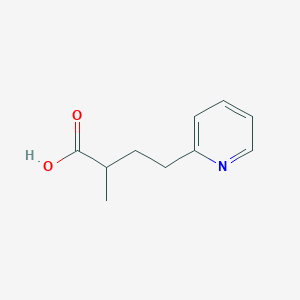
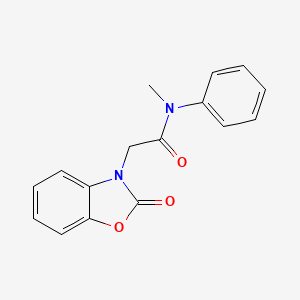

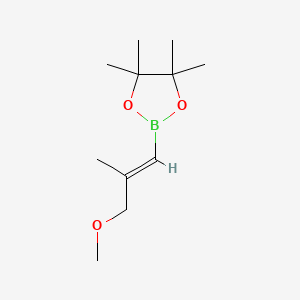

![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
